
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organosulfur compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound features a thiophene ring substituted with a 2,3-dimethoxyphenyl group and an aldehyde functional group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Substitution with 2,3-Dimethoxyphenyl Group: The thiophene ring is then substituted with a 2,3-dimethoxyphenyl group through electrophilic aromatic substitution reactions.
Introduction of the Aldehyde Group: The aldehyde group is introduced at the 2-position of the thiophene ring using the Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: 4-(2,3-Dimethoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(2,3-Dimethoxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with an aldehyde group at the 2-position.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: A thiophene derivative with a diphenylamino group and an aldehyde group at the 2-position.
2,5-Thiophenedicarboxaldehyde: A thiophene derivative with aldehyde groups at both the 2- and 5-positions.
Uniqueness
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific biological and material properties .
Eigenschaften
Molekularformel |
C13H12O3S |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
4-(2,3-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-12-5-3-4-11(13(12)16-2)9-6-10(7-14)17-8-9/h3-8H,1-2H3 |
InChI-Schlüssel |
DRUNHUIRTDNLEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


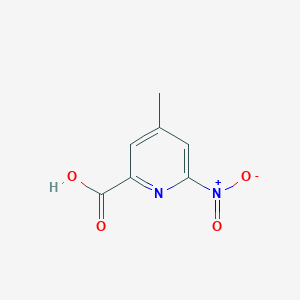
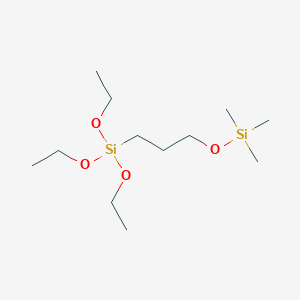
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
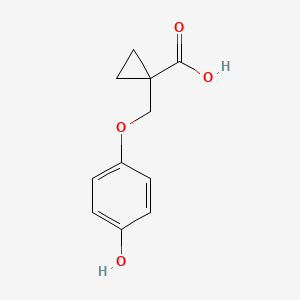
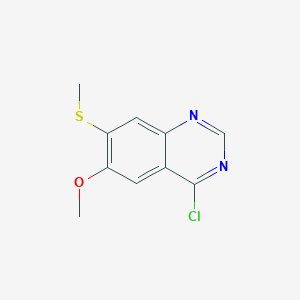
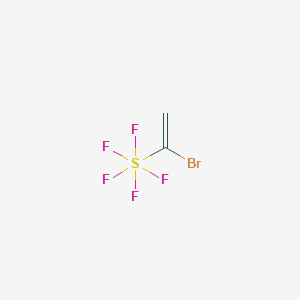
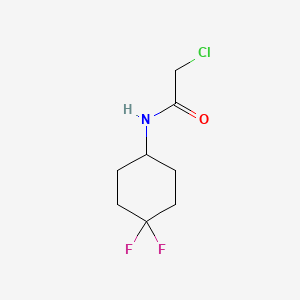

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
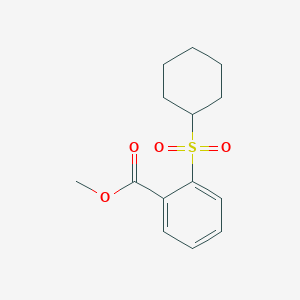
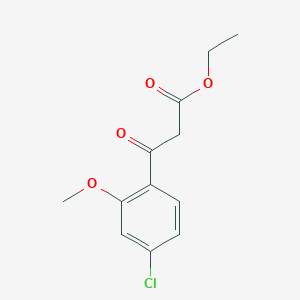
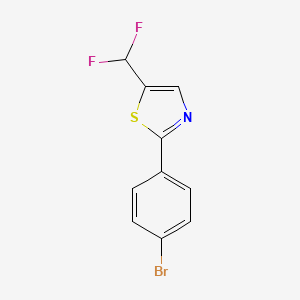

![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)
